(4-BENZYLPIPERIDINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE
Overview
Description
4-[(4-Benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridinyl group, a benzyl-piperidinyl moiety, and a chloro substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Attachment of the Benzyl-Piperidinyl Moiety: The benzyl-piperidinyl moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative is reacted with a benzyl halide under basic conditions.
Chlorination: The final step involves the chlorination of the quinoline core using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro substituent on the quinoline core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-[(4-Benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, receptors, or proteins, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Benzyl-1-piperidinyl)carbonyl]phenyl methyl ether
- 4-[(4-Benzyl-1-piperidinyl)carbonyl]-10-(hydroxymethyl)-12-methyl-5-(4-pyridinyl)-7,12-diazatricyclo[7.2.1.0~2,7~]dodeca-2,4-dien-6-one
- N-Benzylpiperidine-4-carboxaldehyde
Uniqueness
4-[(4-Benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the quinoline core, pyridinyl group, benzyl-piperidinyl moiety, and chloro substituent allows for a wide range of chemical modifications and biological activities, making it a versatile compound for various research applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-chloro-2-pyridin-4-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O/c28-22-6-7-25-23(17-22)24(18-26(30-25)21-8-12-29-13-9-21)27(32)31-14-10-20(11-15-31)16-19-4-2-1-3-5-19/h1-9,12-13,17-18,20H,10-11,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHCXDYURMCLKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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